molecular formula C20H14Br2N4O B223257 Hamacanthin A CAS No. 160098-92-0

Hamacanthin A

Cat. No.: B223257
CAS No.: 160098-92-0
M. Wt: 486.2 g/mol
InChI Key: LJVUNJVGWMVCQH-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hamacanthin A involves several key steps. One method includes the reduction of adducts of O-benzylhydroxylamine and N-protected 3-(2-nitrovinyl)indoles . . The described methods for the synthesis include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key challenge remains the complex chromatographic purification required due to the formation of by-products like triphenylphosphine oxide and hydrazine dicarboxylate during the Mitsunobu reaction .

Chemical Reactions Analysis

Types of Reactions

Hamacanthin A undergoes various chemical reactions, including:

  • Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
  • Reduction : This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced derivatives.
  • Substitution : This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation : Common reagents include potassium permanganate and chromium trioxide.
  • Reduction : Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
  • Substitution : Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as reduced or oxidized forms, which may exhibit different biological activities .

Mechanism of Action

Properties

CAS No.

160098-92-0

Molecular Formula

C20H14Br2N4O

Molecular Weight

486.2 g/mol

IUPAC Name

(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1

InChI Key

LJVUNJVGWMVCQH-GOSISDBHSA-N

SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Isomeric SMILES

C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br

Synonyms

Hamacanthine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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